molecular formula C18H24BrN3O2 B1443641 tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate CAS No. 1251017-58-9

tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate

Cat. No. B1443641
M. Wt: 394.3 g/mol
InChI Key: KMBWCUNQQLDBEI-UHFFFAOYSA-N
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Description

“tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate” is a chemical compound . It contains an imidazole moiety, which is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of imidazole-containing compounds has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The molecular formula of “tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate” is C21H31N3O3 . Its molecular weight is 373.49 .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Radioligand Development for SPECT Imaging

[123I]tert-Butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate ([123I]3), synthesized from tert-butyl 8-bromo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, serves as a selective and high-affinity radioligand for diazepam-insensitive benzodiazepine receptors. This compound, developed as a potential SPECT (Single Photon Emission Computed Tomography) imaging agent, showcases the utilization of tert-butyl imidazole derivatives in radioligand synthesis and neuroimaging applications (He et al., 1994).

Synthetic Organic Chemistry

tert-Butyl phenylazocarboxylates, which share a similar tert-butyl moiety with tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate, have been identified as versatile building blocks in synthetic organic chemistry. They enable nucleophilic substitutions on the benzene ring with aromatic amines and alcohols under mild conditions and allow for a range of radical reactions, illustrating the compound's potential as a precursor in diverse synthetic pathways (Jasch et al., 2012).

Chemical Structure and Crystallography

Research involving regioisomers of N-methylated benzimidazole compounds, which are structurally related to tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate, has provided insights into the complex structures of these compounds. X-ray diffraction studies elucidate the detailed structure, aiding in the design and development of amyloid-avid probes, which are significant in the study of neurodegenerative diseases (Morais et al., 2012).

Development of Fluorescent Materials

The compound's imidazole derivative has been utilized in the synthesis of fluorescent materials. For instance, the palladium-catalyzed synthesis of fluorescent (benz)imidazole-fused pyridines from tert-butyl imidazole derivatives exemplifies the application of this chemical structure in creating materials with specific optical properties, like fluorescence, which have broad applications in materials science and bioimaging (Chen et al., 2020).

Future Directions

Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a necessity for the development of a new drug that overcomes these problems . Therefore, the future directions of “tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate” and similar compounds could be in the development of novel drugs to address these challenges .

properties

IUPAC Name

tert-butyl 4-(6-bromobenzimidazol-1-yl)azepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrN3O2/c1-18(2,3)24-17(23)21-9-4-5-14(8-10-21)22-12-20-15-7-6-13(19)11-16(15)22/h6-7,11-12,14H,4-5,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBWCUNQQLDBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)N2C=NC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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